Bis(1,3-propanediamine) Copper(II) Dichloride

Overview

Description

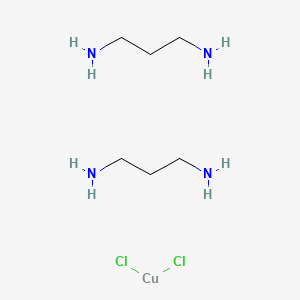

Bis(1,3-propanediamine) Copper(II) Dichloride, with the molecular formula C₆H₂₀Cl₂CuN₄ and CAS number 32270-93-2, is a coordination complex where copper(II) is chelated by two 1,3-propanediamine ligands and two chloride counterions. Its molecular weight is 282.70 g/mol, and it typically exists as crystalline solids with ≥98% purity in commercial supplies . The compound is utilized in catalysis, material science, and biochemical research due to its redox-active copper center and chelating ligand system. Safety data sheets (MSDS) classify it as a skin and eye irritant (GHS Category 2/2A), requiring careful handling .

Preparation Methods

Conventional Synthesis Protocol

The standard synthesis involves reacting copper(II) chloride dihydrate with 1,3-propanediamine in methanol or aqueous media. The process is summarized as follows:

Reaction Steps

Dissolution of Copper(II) Chloride :

Addition of 1,3-Propanediamine :

pH Adjustment and Crystallization :

Key Reaction Parameters

Synthesis of Conformational Isomers

Bis(1,3-propanediamine) Copper(II) Dichloride exists in three conformational isomers (chair-chair, chair-boat, boat-boat) due to ring puckering in the 1,3-propanediamine ligand. These isomers differ in color and stability, as summarized below:

Isomer-Specific Synthesis Methods

| Isomer | Color | Synthesis Conditions | Stability |

|---|---|---|---|

| Chair-Chair | Navy blue | Methanol solvent, neutral pH, room temperature | Most stable in solution |

| Chair-Boat | Blue | Aqueous medium, slightly acidic pH | Intermediate stability |

| Boat-Boat | Yellow | Acidic conditions (HCl addition), high temperature | Least stable |

Detailed Procedure for Isomer Separation:

Chair-Chair Isomer :

Chair-Boat Isomer :

Boat-Boat Isomer :

Industrial-Scale Production

Industrial methods mirror lab-scale protocols but emphasize scalability and purity. Key modifications include:

Process Optimization

- Solvent Selection :

- pH Control :

- Automated titration systems maintain pH between 7–9 to prevent ligand degradation.

- Crystallization :

Comparative Analysis of Lab vs. Industrial Methods

Computational Validation via DFT Modeling

Density Functional Theory (DFT) calculations validate the stability and electronic structure of the isomers. Key findings include:

- Geometric Stability :

- Electronic Transitions :

- Isomer Interconversion :

Characterization Techniques

Post-synthesis validation employs multiple analytical methods:

Challenges and Limitations

- Isomer Purity :

- Co-precipitation of multiple isomers requires careful filtration and recrystallization.

- Hydrolysis Risk :

- Scale-Up Issues :

- Maintaining uniform pH and temperature in large reactors is critical for consistency.

Chemical Reactions Analysis

Types of Reactions: Bis(1,3-propanediamine) Copper(II) Dichloride undergoes various chemical reactions, including:

Oxidation: It can act as a catalyst in the oxidation of hydroquinones with oxygen.

Reduction: The compound can participate in reduction reactions, often facilitated by its copper(II) center.

Substitution: Ligand substitution reactions are common, where the 1,3-propanediamine ligands can be replaced by other ligands under suitable conditions.

Common Reagents and Conditions:

Oxidation: Oxygen is a common reagent used in the presence of this compound.

Reduction: Reducing agents such as hydrazine or sodium borohydride can be used.

Substitution: Various ligands, including amines and phosphines, can be introduced to replace the existing ligands.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, quinones are typically formed from hydroquinones .

Scientific Research Applications

Catalysis in Organic Synthesis

Bis(1,3-propanediamine) Copper(II) Dichloride is widely utilized as a catalyst in various organic reactions. Its ability to stabilize transition states makes it effective in facilitating oxidation and reduction reactions. For instance, it has been employed in the oxidation of hydroquinones to quinones using oxygen as an oxidizing agent .

Medicinal Chemistry

Research is ongoing into the therapeutic potential of this compound. Preliminary studies indicate that it may exhibit antiproliferative activity against cancer cell lines such as HeLa and MCF7. The mechanism involves the formation of biologically active copper complexes that can interact with cellular targets .

Electrochemical Applications

In industrial settings, this compound serves as a precursor for the synthesis of copper-based catalysts used in electrochemical processes. These catalysts are essential for energy conversion technologies, such as fuel cells and batteries .

Case Study 1: Catalytic Activity

A study demonstrated that this compound could effectively catalyze the oxidation of hydroquinones under mild conditions. The reaction yielded high selectivity for the desired quinone products, showcasing its potential for green chemistry applications .

Case Study 2: Anticancer Properties

In vitro tests revealed that this compound exhibited significant cytotoxicity against various cancer cell lines. The copper complex's interaction with DNA and proteins was suggested as a mechanism for its antiproliferative effects, warranting further exploration in drug development .

Mechanism of Action

The mechanism of action of Bis(1,3-propanediamine) Copper(II) Dichloride involves its ability to coordinate with various substrates through its copper(II) center. This coordination facilitates electron transfer processes, making it an effective catalyst in oxidation and reduction reactions. The molecular targets and pathways involved include interactions with organic molecules and potential biological targets, leading to various chemical transformations .

Comparison with Similar Compounds

Stability and Ligand Effects

The stability of copper(II) diamine complexes is influenced by ligand structure. Formation constants (log[^MA]) for ternary complexes reveal the following stability order for ligands: 1,2-propanediamine (1,2-pn) > ethylenediamine (en) > 1,3-propanediamine (1,3-pn) . This trend arises from ring size effects :

- 1,2-pn and en form five-membered chelate rings with copper, maximizing orbital overlap and stability.

- 1,3-pn generates six-membered rings , leading to reduced stability due to steric strain and weaker metal-ligand interactions .

Table 1: Formation Constants (log[^MA]) of Cu(II) Complexes

Structural and Magnetic Properties

Compared to rigid ligands like ethylenediamine, 1,3-propanediamine allows distorted geometries in metal complexes. For instance, Mn(III) Schiff base complexes with 1,3-propanediamine derivatives adopt compressed octahedral geometries , leading to unique magnetic behaviors such as high-spin states and zero-field splitting . In contrast, en-based Cu(II) complexes often exhibit regular octahedral or square-planar geometries, favoring predictable magnetic properties .

Catalytic Performance

Copper(II) complexes with 1,3-propanediamine are less explored in catalysis compared to ethylenediamine or dipyridine analogs. For example, Copper Dipyridine Dichloride efficiently catalyzes bis(indolyl)methane synthesis, but 1,3-propanediamine complexes may offer advantages in reactions requiring flexible ligand frameworks .

Commercial Availability and Purity

Bis(1,3-propanediamine) Copper(II) Dichloride is widely available from suppliers like TCI America and Aladdin Scientific with ≥98% purity, similar to en-based copper complexes. However, its niche applications result in higher costs (e.g., ¥286.90/g vs. ~¥200/g for en analogs) .

Biological Activity

Bis(1,3-propanediamine) Copper(II) Dichloride, with the chemical formula C₆H₂₀Cl₂CuN₄, is a coordination compound formed by the complexation of copper(II) ions with the bidentate ligand 1,3-propanediamine. This compound exhibits a distinctive blue to purple crystalline structure and has garnered attention for its biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound consists of:

- Copper(II) as the central metal ion

- Two 1,3-propanediamine ligands

- Two chloride ions

This arrangement allows for significant stability and reactivity, making it a subject of interest in both coordination chemistry and biological studies.

| Property | Value |

|---|---|

| Molecular Weight | 282.70 g/mol |

| Appearance | Blue to Purple crystalline |

| Solubility | Soluble in water |

| Purity | >95% |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. The copper ion plays a critical role by disrupting microbial cell membranes and interfering with essential cellular processes. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The mechanism of action involves the generation of reactive oxygen species (ROS), which contribute to oxidative stress in microbial cells, leading to cell death .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Notable findings include:

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest. For instance, studies on HeLa and MCF7 cell lines revealed IC50 values of 0.80 μM and 0.43 μM respectively, indicating strong cytotoxic effects .

- Cell Cycle Arrest : Treatment with this compound resulted in significant accumulation of cells in the G2/M phase while reducing populations in G0/G1 and S phases . This suggests that it may disrupt normal cell cycle progression in cancer cells.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability upon treatment with varying concentrations of the compound.

Study on Anticancer Mechanisms

Another research effort focused on the anticancer mechanisms of this compound. The study involved treating cancer cell lines with different concentrations of this compound and analyzing apoptosis through flow cytometry and ROS assays. The results confirmed that the compound activates apoptotic pathways leading to cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Bis(2-aminoethylamine) Copper(II) Chloride | C₆H₁₈Cl₂CuN₄ | Different ligand binding properties |

| Copper(II) Acetate | C₄H₆CuO₄ | More soluble in organic solvents; used in synthesis |

| Copper(II) Sulfate | CuSO₄ | Commonly used as a fungicide; extensively studied |

These compounds share similarities in their coordination chemistry but differ significantly in their biological activities and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for Bis(1,3-propanediamine) Copper(II) Dichloride, and how can stoichiometric ratios be controlled during preparation?

Methodological Answer: Synthesis typically involves reacting copper(II) chloride with 1,3-propanediamine in aqueous or alcoholic solvents. To optimize yield and purity, use statistical Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, temperature, solvent polarity). For example, a factorial design (2^k model) can identify interactions between variables like pH and reaction time . Stoichiometric control requires precise gravimetric analysis and real-time pH monitoring to ensure ligand-to-metal ratios remain 2:1, as deviations may lead to mixed-ligand complexes or hydrolysis products .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing the compound’s structure and purity?

Methodological Answer:

- UV-Vis Spectroscopy : Confirm d-d transitions in the visible range (e.g., ~600–800 nm for Cu²⁺ in octahedral geometry).

- FT-IR : Identify N-H stretching (~3200 cm⁻¹) and Cu-N vibrational modes (~450–500 cm⁻¹).

- X-ray Crystallography : Resolve coordination geometry (e.g., distorted octahedral vs. square planar) .

- Elemental Analysis (EA) : Validate C, H, N, and Cl content against theoretical values.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate content.

For purity, combine HPLC with ion chromatography to detect unreacted ligands or chloride impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from amine vapors or fine particulate matter .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal, and segregate copper-containing waste for heavy-metal recycling .

- Emergency Procedures : For spills, use inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent ligand hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction conditions for high-yield synthesis under varying solvent systems?

Methodological Answer: Adopt a Response Surface Methodology (RSM) to model solvent effects (e.g., dielectric constant, donor number). For example:

- Use central composite design to explore solvent mixtures (water/ethanol/methanol).

- Monitor reaction kinetics via in-situ UV-Vis or Raman spectroscopy to correlate solvent polarity with intermediate formation rates .

- Validate computational predictions (e.g., COSMO-RS simulations) against experimental yields to identify solvent-cage effects .

Q. What computational approaches are effective for studying the electronic structure and ligand substitution kinetics of this complex?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and ligand field strength. Basis sets like LANL2DZ are suitable for Cu²⁺ .

- Molecular Dynamics (MD) : Simulate solvent-shell dynamics to analyze ligand substitution mechanisms (e.g., associative vs. dissociative pathways).

- Transition State Theory (TST) : Combine with IRC calculations to map activation energies for ligand exchange reactions .

Q. How can contradictory thermodynamic data (e.g., ΔH, ΔS) from different studies be reconciled?

Methodological Answer:

- Meta-Analysis Framework : Normalize data using standardized conditions (e.g., 298 K, 1 atm) and exclude outliers via Grubbs’ test.

- Error Source Identification : Compare calorimetric (e.g., ITC) vs. van’t Hoff-derived values to isolate measurement biases (e.g., assumption of ideal solution behavior) .

- Theoretical Validation : Cross-check experimental ΔG values with DFT-calculated Gibbs free energies .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining ligand integrity?

Methodological Answer:

- Batch vs. Continuous Flow : Evaluate residence time distribution (RTD) to minimize ligand degradation in continuous systems.

- Mixing Efficiency : Use Computational Fluid Dynamics (CFD) to optimize impeller design for rapid ligand-metal coordination .

- Temperature Control : Implement jacketed reactors with PID controllers to prevent exothermic runaway reactions .

Q. How can researchers resolve discrepancies in reported ligand substitution kinetics under acidic vs. alkaline conditions?

Methodological Answer:

- pH-Dependent Kinetic Studies : Use stopped-flow spectrophotometry to measure rate constants (k_obs) across pH 2–12.

- Mechanistic Probes : Introduce competing ligands (e.g., EDTA) to distinguish between proton-assisted and solvent-mediated pathways .

- Multivariate Analysis : Apply principal component analysis (PCA) to decouple pH effects from ionic strength variations .

Properties

IUPAC Name |

dichlorocopper;propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H10N2.2ClH.Cu/c2*4-2-1-3-5;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUSKWQWIPIFEB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CN.C(CN)CN.Cl[Cu]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20Cl2CuN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514304 | |

| Record name | Propane-1,3-diamine--dichlorocopper (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32270-93-2 | |

| Record name | Propane-1,3-diamine--dichlorocopper (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,3-propanediamine) Copper(II) Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.